molecular formula C11H15NOS B5801370 2-[(3,5-dimethylbenzyl)thio]acetamide

2-[(3,5-dimethylbenzyl)thio]acetamide

Cat. No. B5801370
M. Wt: 209.31 g/mol
InChI Key: KYFFOQWUYFQHCH-UHFFFAOYSA-N
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Description

2-[(3,5-dimethylbenzyl)thio]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thioamide derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Anticancer Activities

2-[(3,5-dimethylbenzyl)thio]acetamide derivatives have been investigated for their potential in cancer treatment. For instance, the synthesis of specific derivatives like 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazol-2-yl)acetamides has shown reasonable anticancer activity against various human tumor cell lines, including melanoma-type cell lines (Duran & Demirayak, 2012).

Anticonvulsant Properties

Research has also focused on the anticonvulsant potential of derivatives of 2-[(3,5-dimethylbenzyl)thio]acetamide. Studies on (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, for example, have shown moderate anticonvulsant activity and potential for further development as anticonvulsant agents (Severina et al., 2020).

Acidity Determination

The acidity constants of newly synthesized 2-[(3,5-dimethylbenzyl)thio]acetamide derivatives have been determined via UV spectroscopic studies. This research aids in understanding the chemical properties of these compounds, which is essential for their potential application in various fields (Duran & Canbaz, 2013).

Antimicrobial and Hemolytic Activity

Some studies have focused on the antimicrobial and hemolytic activities of 2-[(3,5-dimethylbenzyl)thio]acetamide derivatives. These compounds have been found to exhibit activity against selected microbial species, indicating their potential use in antimicrobial therapies (Gul et al., 2017).

Herbicidal Activities

Derivatives of 2-[(3,5-dimethylbenzyl)thio]acetamide have also been synthesized and tested for their herbicidal activities. This research expands the potential agricultural applications of these compounds (Sato et al., 1985).

Ring-Opening Polymerization

Research has been conducted on aluminum complexes supported by acetamidate and thioacetamidate heteroscorpionate ligands, including those derived from 2-[(3,5-dimethylbenzyl)thio]acetamide, for their use in ring-opening polymerization of cyclic esters. This indicates a potential application in polymer chemistry (Otero et al., 2011).

Cryoprotection in Aquaculture

Studies have evaluated the use of dimethyl-acetamide, a related compound, as a cryoprotectant for rainbow trout spermatozoa, demonstrating its effectiveness compared to traditional cryoprotectants (Mcniven et al., 1993).

Antifungal Agents

Derivatives of 2-[(3,5-dimethylbenzyl)thio]acetamide have been identified as broad-spectrum antifungal agents, showing potential for development into therapeutic agents for fungal infections (Bardiot et al., 2015).

properties

IUPAC Name

2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-8-3-9(2)5-10(4-8)6-14-7-11(12)13/h3-5H,6-7H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFFOQWUYFQHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CSCC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-Dimethylphenyl)methylsulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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